molecular formula C13H9Cl2N3O4S B2668440 [2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 878117-72-7

[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 3,6-dichloropyridine-2-carboxylate

Cat. No. B2668440
M. Wt: 374.19
InChI Key: XZFLQWNLZHYLJS-UHFFFAOYSA-N
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Description

Thiophene-2-carboxylic acid is an organic compound with the formula SC4H3CO2H. It is one of two monocarboxylic acids of thiophene . It’s used in scientific research and has potential applications in drug discovery, material synthesis, and catalysis.


Synthesis Analysis

Thiophene-2-carboxylic acid can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene-2-carboxylic acid consists of a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives have been widely studied as a substrate in coupling reactions and olefinations . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene-2-carboxylic acid has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .

Scientific Research Applications

Synthesis of Novel Derivatives and Biological Activities

  • Research has focused on the synthesis of novel thiophene derivatives with potential antimicrobial activities. For instance, studies have demonstrated the reactivity of specific thiophene compounds towards various reagents to produce derivatives that exhibited in vitro antimicrobial activity against bacterial and fungal isolates, suggesting their potential as antimicrobial agents (Wardkhan et al., 2008).

Anticancer and Antioxidant Properties

  • Synthesis and molecular docking studies of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, starting from thiophene-based pyridine compounds, have been conducted to evaluate their potential as antimicrobial and antioxidant agents. These compounds displayed moderate to good binding energies with target proteins, indicating their promise in therapeutic applications (Flefel et al., 2018).

Electrochromic Materials

  • The development of electrochromic materials using thiophene derivatives has been explored. Conducting copolymers of thiophene carboxylate with thiophene and pyrrole were synthesized and characterized for their electrochromic properties. These materials showed potential for applications in smart windows, displays, and other electronic devices (Bulut et al., 2004).

Antimicrobial Activities

  • Several studies have synthesized new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from thiophene carboxylate compounds, showing antibacterial and antifungal activities. These findings suggest the potential of these compounds in developing new antimicrobial agents (Faty et al., 2010).

Future Directions

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .

properties

IUPAC Name

[2-oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 3,6-dichloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O4S/c14-7-3-4-9(15)16-11(7)13(21)22-6-10(19)17-18-12(20)8-2-1-5-23-8/h1-5H,6H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFLQWNLZHYLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NNC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 3,6-dichloropyridine-2-carboxylate

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